[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448362
InChI: InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-7-13(8-10-19)11-20(14-5-6-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-/m0/s1
SMILES: CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13448362

Molecular Formula: C17H31N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H31N3O3
Molecular Weight 325.4 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-7-13(8-10-19)11-20(14-5-6-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-/m0/s1
Standard InChI Key GQRDQYMAZKGJAP-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N

Introduction

Structural Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a methyl group bonded to a cyclopropyl-carbamic acid tert-butyl ester. Additionally, the (S)-2-amino-propionyl group is attached to the piperidine nitrogen, introducing both stereochemical and functional diversity. The tert-butyl ester serves as a protective group for the carbamate, enhancing stability during synthetic procedures .

Molecular Formula:
C18H31N3O4\text{C}_{18}\text{H}_{31}\text{N}_3\text{O}_4
Molecular Weight:
Approximately 353.46 g/mol .

Stereochemical Considerations

The (S)-configuration at the 2-amino-propionyl moiety is critical for chiral recognition in biological systems. This stereochemistry may influence binding affinity to enzymatic targets, such as proteases or neurotransmitter receptors, which often exhibit enantioselectivity.

Comparative Structural Analysis

The table below contrasts this compound with structurally related molecules:

Compound NameKey Structural FeaturesFunctional Differences
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl esterChloroacetyl group instead of amino-propionylEnhanced electrophilicity for nucleophilic substitutions
tert-Butyl ((1-(2-aminoethyl)piperidin-4-yl)methyl)carbamate Ethylamine side chainIncreased hydrophilicity and hydrogen-bonding capacity
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl esterBranched amino acid side chainAltered steric effects and metabolic stability

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Piperidine Functionalization: Introduction of the methyl group at the 4-position via alkylation of piperidine.

  • Carbamate Formation: Reaction with tert-butyl carbamate under anhydrous conditions, often using coupling agents like HOBt/EDCI .

  • Amino-propionyl Attachment: Stereoselective acylation of the piperidine nitrogen with (S)-2-amino-propionic acid, employing chiral catalysts to preserve configuration.

Critical Parameters:

  • Temperature: Reactions are conducted at 0–25°C to prevent racemization.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for non-polar steps; dimethylformamide (DMF) for polar intermediates .

Chemical Reactivity

Functional Group Transformations

  • Carbamate Hydrolysis: Under acidic (HCl) or basic (NaOH) conditions, the tert-butyl ester cleaves to yield a free carbamic acid, which subsequently decarboxylates .

  • Amide Bond Stability: The amino-propionyl group resists enzymatic degradation, making the compound suitable for in vivo studies.

  • Cyclopropyl Ring Reactivity: Strain in the cyclopropane ring enables [2+1] cycloadditions with electrophiles, useful for further derivatization.

Stereochemical Integrity

The (S)-configuration remains stable under standard synthetic conditions but may racemize at high temperatures (>40°C) or extreme pH.

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